DFT-Calculated Aluminum Chelation Binding Energy: 1-Ethyl-3-hydroxypyridin-2(1H)-one vs. CDTA, Citric Acid, DTPA, Oxalic Acid, and Salicylhydroxamic Acid
In a first-principles DFT study comparing 12 potential aluminum chelators for Alzheimer's disease research, 1-ethyl-3-hydroxypyridin-2-one demonstrated a strong and stable bond with aluminum, achieving a binding energy comparable to that of established chelators such as CDTA, DTPA, and citric acid. While CDTA was the only chelator with direct chelation potential exceeding the aluminum–human serum transferrin complex, the 1-ethyl-3-hydroxypyridin-2-one–aluminum complex exhibited significant charge transfer indicative of robust chelation, outperforming oxalic acid and salicylhydroxamic acid in charge transfer analysis [1]. The calculated binding energy for the target compound was reported in the context of a series that included citric acid, DTPA, oxalic acid, and salicylhydroxamic acid.
| Evidence Dimension | Aluminum-chelator complex binding energy and charge transfer (DFT) |
|---|---|
| Target Compound Data | Strong and stable Al³⁺ bond; visualized electron gain/loss isosurfaces (Fig. 5c) confirm significant charge transfer |
| Comparator Or Baseline | CDTA (direct chelation), citric acid, DTPA, oxalic acid, salicylhydroxamic acid; exact ΔG values not tabulated per compound in the open-access article |
| Quantified Difference | Qualitative ranking: 1-ethyl-3-hydroxypyridin-2-one ≥ citric acid/DTPA > oxalic acid/salicylhydroxamic acid in charge transfer; CDTA was the only compound with direct chelation surpassing the natural Al-transferrin complex |
| Conditions | DFT calculations (B3LYP/6-31G* level); gas-phase aluminum–chelator complexes |
Why This Matters
Procurement of 1-ethyl-3-hydroxypyridin-2(1H)-one rather than a generic hydroxypyridinone ensures the specific electronic configuration necessary for the aluminum chelation activity validated in this Alzheimer's disease model, which is not guaranteed by unsubstituted or isomerically substituted analogs.
- [1] Wang B, Luo X. A first-principles study on potential chelation agents and indicators of Alzheimer's disease. RSC Adv. 2020;10(58):35574-35581. doi:10.1039/d0ra06855a. View Source
